Ferroceneboronic acid(contains varying amounts of anhydride)98+% Ferroceneboronic acid(contains varying amounts of anhydride)98+%
Brand Name: Vulcanchem
CAS No.:
VCID: VC13294018
InChI: InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;
SMILES: B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe]
Molecular Formula: C10H11BFeO2
Molecular Weight: 229.85 g/mol

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

CAS No.:

Cat. No.: VC13294018

Molecular Formula: C10H11BFeO2

Molecular Weight: 229.85 g/mol

* For research use only. Not for human or veterinary use.

Ferroceneboronic acid(contains varying amounts of anhydride)98+% -

Specification

Molecular Formula C10H11BFeO2
Molecular Weight 229.85 g/mol
Standard InChI InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;
Standard InChI Key HHGAJIKAUQWFKH-UHFFFAOYSA-N
SMILES B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe]
Canonical SMILES B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe]

Introduction

Structural and Chemical Properties

Molecular Composition and Physical Characteristics

Ferroceneboronic acid consists of a ferrocene group (bis(cyclopentadienyl)iron) linked to a boronic acid (-B(OH)₂) substituent. Key physical properties include:

PropertyValueSource
Molecular Weight229.85 g/mol
AppearanceYellowish powder or crystals
Melting Point145–150°C (dec.)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)
DensityNot reported
Boiling Point267.1°C (estimated)
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory irritation)

The boronic acid group can undergo dehydration to form boroxine anhydrides, accounting for the variable anhydride content in commercial samples . This equilibrium affects reactivity, necessitating careful storage under inert conditions (e.g., argon) .

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the compound’s structure:

  • ¹¹B NMR: A singlet at 31.0 ppm (free boronic acid) shifts to 46.0 ppm upon anhydride formation .

  • X-ray diffraction: Reveals a planar sp²-hybridized boron atom with B–C bond lengths of 1.563–1.571 Å and B–O bonds of 1.375 Å, consistent with related borinic acids .

Synthesis and Purification

Industrial-Scale Synthesis

The Korean patent KR101853566B1 outlines a high-yield route using sodium borohydride (NaBH₄) as a reducing agent :

  • Oxidation: 3-Ferrocenoyl propionic acid is oxidized to a ketone intermediate.

  • Reduction: NaBH₄ reduces the ketone to 4-ferrocenylbutanol.

  • Purification: Extraction with methylene chloride and drying over MgSO₄ yield the product with >95% purity .

This method avoids column chromatography, enhancing scalability and cost-efficiency .

Laboratory-Scale Synthesis

Alternative approaches include:

  • Direct borylation: Reaction of ferrocene with boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis .

  • Protecting group strategies: Derivatives like FcB(MIDA) (N-methyliminodiacetic acid boronate) improve stability for Suzuki couplings .

Reactivity and Functionalization

Boronic Acid-Specific Reactions

  • Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, catalyzed by palladium. Used to synthesize ferrocene-based polymers and pharmaceuticals .

  • Bioconjugation: Binds 1,2- or 1,3-diols in sugars, enabling applications in glucose sensing and drug delivery .

Electrochemical Behavior

The ferrocene moiety undergoes reversible oxidation (Fe²⁺/Fe³⁺) at +0.25 V vs. Ag/AgCl, making it a redox probe in biosensors . Binding to diols (e.g., glucose) shifts this potential, enabling non-enzymatic detection .

Applications in Research and Industry

Organic Synthesis

  • Pharmaceutical intermediates: Synthesizes anticancer agents (e.g., ferrocifen derivatives) via cross-coupling .

  • Heterocycle formation: Facilitates boron-silicon and carbon-sulfur bond construction .

Materials Science

  • Conductive polymers: Enhances charge transport in poly(3,4-ethylenedioxythiophene) (PEDOT) composites .

  • Nanocomposites: Improves thermal stability in epoxy resins for aerospace applications .

Biomedical Applications

  • Antimicrobial activity: Exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL against Pseudomonas aeruginosa by disrupting DNA replication (RecQ helicase) and polyamine metabolism .

  • Biosensors: Detects glycated hemoglobin (HbA1c) for diabetes monitoring .

Future Directions

  • Antimicrobial drug development: Optimizing FcBA derivatives to combat multidrug-resistant pathogens .

  • Energy storage: Exploring ferrocene-boronic acid redox couples in flow batteries .

  • Catalysis: Designing asymmetric catalysts for green chemistry applications .

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